molecular formula C12H13NO3 B1589212 Ethyl 4-methoxy-1H-indole-2-carboxylate CAS No. 43142-25-2

Ethyl 4-methoxy-1H-indole-2-carboxylate

Cat. No.: B1589212
CAS No.: 43142-25-2
M. Wt: 219.24 g/mol
InChI Key: JHQOAVNMSFGFAS-UHFFFAOYSA-N
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Description

Ethyl 4-methoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are used in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of Ethyl 4-methoxy-1H-indole-2-carboxylate typically involves the reaction of indole derivatives with appropriate reagents. One common method includes heating an intermediate in a solution of ethanolic hydrochloric acid, resulting in a mixture of ethyl 6-methoxy-3-methylindole-2-carboxylate and its 4-methoxy isomer . Industrial production methods often involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 4-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include manganese dioxide for oxidation and ethanolic hydrochloric acid for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with manganese dioxide can yield murrayanine .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 4-methoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-16-12(14)10-7-8-9(13-10)5-4-6-11(8)15-2/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQOAVNMSFGFAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466532
Record name Ethyl 4-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43142-25-2
Record name Ethyl 4-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 2-azido-3-(2-methoxyphenyl)propenoate (3.566 g, 144 mmol) was suspended in toluene (800 ml) and the mixture was refluxed for three hours, then cooled and stirred at room temperature overnight. The ethyl 4-methoxyindole-2-carboxylate formed as a yellow solid and was collected.
Name
Ethyl 2-azido-3-(2-methoxyphenyl)propenoate
Quantity
3.566 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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